Aspidin PB

Description

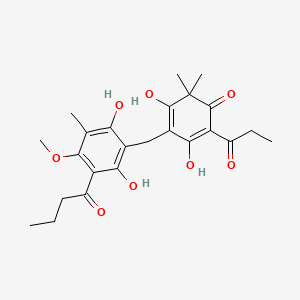

Structure

2D Structure

3D Structure

Properties

CAS No. |

199468-66-1 |

|---|---|

Molecular Formula |

C24H30O8 |

Molecular Weight |

446.5 g/mol |

IUPAC Name |

4-[(3-butanoyl-2,6-dihydroxy-4-methoxy-5-methylphenyl)methyl]-3,5-dihydroxy-6,6-dimethyl-2-propanoylcyclohexa-2,4-dien-1-one |

InChI |

InChI=1S/C24H30O8/c1-7-9-15(26)16-19(28)12(18(27)11(3)21(16)32-6)10-13-20(29)17(14(25)8-2)23(31)24(4,5)22(13)30/h27-30H,7-10H2,1-6H3 |

InChI Key |

VVTPVUMYNQURDS-UHFFFAOYSA-N |

SMILES |

CCCC(=O)C1=C(C(=C(C(=C1O)CC2=C(C(C(=O)C(=C2O)C(=O)CC)(C)C)O)O)C)OC |

Canonical SMILES |

CCCC(=O)C1=C(C(=C(C(=C1O)CC2=C(C(C(=O)C(=C2O)C(=O)CC)(C)C)O)O)C)OC |

Synonyms |

aspidin PB |

Origin of Product |

United States |

Natural Occurrence, Isolation, and Phytochemical Profiling in Research

Botanical Sources of Aspidin (B1208479) PB: Research on Dryopteris Species

Aspidin PB is predominantly found in ferns of the genus Dryopteris. Research has identified several species as significant sources of this compound, with studies frequently focusing on Dryopteris fragrans and Dryopteris crassirhizoma.

Dryopteris fragrans , commonly known as the fragrant woodfern, is a perennial herb that has been a source for the isolation of various phloroglucinol (B13840) derivatives. Studies have confirmed the presence of this compound in this plant, often alongside other related compounds such as aspidin BB, dryofragin, and aspidinol. researchgate.netresearchgate.net The phytochemical composition of D. fragrans makes it a key subject for research into the natural occurrence and isolation of this compound. researchgate.net

Dryopteris crassirhizoma , a thick-stemmed wood fern, is another well-documented botanical source of this compound, where it is also referred to as flavaspidic acid PB. researchgate.netnih.govnih.govresearchgate.net The rhizomes of this fern are particularly rich in phloroglucinols. researchgate.netnih.govresearchgate.net Phytochemical analyses have revealed that this compound co-exists with a variety of other acylphloroglucinols in D. crassirhizoma, including flavaspidic acid AB, flavaspidic acid AP, and albaspidin (B1665688) derivatives. researchgate.netnih.gov

Advanced Chromatographic Methodologies for Isolation and Purification for Research Purposes

The isolation and purification of this compound from its natural botanical sources for research purposes necessitate the use of advanced chromatographic techniques. These methods are essential for obtaining the compound at a high purity level, which is a prerequisite for accurate structural elucidation and subsequent in vitro studies.

Macroporous Resin Column Chromatography

Macroporous resin column chromatography is an effective technique for the enrichment and preliminary purification of phloroglucinols, including this compound, from crude plant extracts. researchgate.net This method utilizes the principle of adsorption, where the target compounds in the extract are retained by the resin while other components are washed away. nih.gov

In a typical application for separating total phloroglucinols from Dryopteris crassirhizoma, a resin such as DM-130 is employed. researchgate.net The process involves loading the crude extract onto the resin column, followed by a washing step to remove impurities. The adsorbed phloroglucinols are then eluted with a suitable solvent, such as a high-concentration ethanol (B145695) solution. researchgate.net This technique allows for a significant increase in the concentration of the target compounds, making it a valuable initial step in the purification process. nih.gov

Table 1: Parameters for Macroporous Resin Chromatography of Phloroglucinols from Dryopteris

| Parameter | Value/Condition | Source |

|---|---|---|

| Resin Type | DM-130 | researchgate.net |

| Sample Concentration | 1.5 mg/ml | researchgate.net |

| Elution Solvent | 80% Ethanol | researchgate.net |

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Following initial enrichment, preparative high-performance liquid chromatography (Prep-HPLC) is often used for the fine purification of this compound. This high-resolution technique allows for the separation of structurally similar compounds from a complex mixture. While specific operational parameters can vary, the general principle involves the use of a stationary phase, typically a C18 column, and a mobile phase consisting of a solvent mixture, such as acetonitrile (B52724) and water with a modifier like orthophosphoric acid, to achieve separation. researchgate.net The selection of an appropriate isocratic or gradient elution method is crucial for resolving the target compound from other co-eluting substances.

Ultra-Performance Liquid Chromatography (UPLC) for Fractionation and Analysis

Ultra-Performance Liquid Chromatography (UPLC) is a high-resolution separation technique that is instrumental in the analysis of this compound-containing extracts. nih.gov Its high efficiency and sensitivity make it ideal for the qualitative and quantitative analysis of complex phytochemical mixtures. When coupled with mass spectrometry (UPLC-MS), it provides a powerful tool for the tentative identification of numerous compounds in a single run. nih.gov

For the analysis of phloroglucinols in Dryopteris crassirhizoma, UPLC coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC/Q-TOF-MS) has been successfully employed. nih.gov This method allows for the identification of this compound (flavaspidic acid PB) and other related phloroglucinols based on their retention times and mass spectral data. nih.gov While primarily an analytical tool, the high-resolution fractionation capabilities of UPLC can also be harnessed in semi-preparative setups to isolate small quantities of pure compounds for research purposes.

Comprehensive Phytochemical Profiling of this compound-Containing Natural Extracts for Mechanistic Research

For any meaningful mechanistic research, a thorough understanding of the phytochemical landscape of the extract containing this compound is essential. The biological effects observed may not be solely attributable to this compound but could result from synergistic or antagonistic interactions with other co-occurring compounds.

Extracts from Dryopteris species are complex mixtures of various classes of natural products. In addition to a suite of phloroglucinol derivatives, these extracts contain flavonoids, phenolic acids, and triterpenes. researchgate.netnih.govresearchgate.net

Table 2: Phytochemical Profile of Dryopteris crassirhizoma Underground Part Extract Containing this compound (Flavaspidic Acid PB)

| Compound Class | Representative Compounds Identified | Source |

|---|---|---|

| Phloroglucinols | Flavaspidic acid AB, Flavaspidic acid AP, Flavaspidic acid PB (this compound) | nih.gov |

| Phenolic Acids | Elenolic acid, Chlorogenic acid, Neochlorogenic acid, Coumaroylquinic acid | nih.gov |

Biosynthetic Pathways and Metabolic Engineering Research

Elucidation of the Aspidin (B1208479) PB Biosynthetic Route in Natural Producers

Aspidin PB is an acylphloroglucinol derivative, a class of secondary metabolites synthesized by plants, particularly ferns of the Dryopteris genus. researchgate.netresearchgate.netresearchgate.net The biosynthetic route to phloroglucinol (B13840) derivatives generally commences with the shikimic acid pathway, which provides precursors such as phenylalanine and other aromatic amino acids. oup.com These precursors subsequently undergo deamination, hydroxylation, and coupling reactions to assemble the phloroglucinol scaffold. oup.com

While the precise enzymatic steps leading directly to this compound have not been fully detailed in the provided literature, studies on related phloroglucinols in Dryopteris species offer valuable insights. For instance, research on Dryopteris crassirhizoma has explored acylphloroglucinol-nerolidol meroterpenoids, compounds arising from a mixed biosynthetic origin involving sesquiterpenes and dimeric acylphloroglucinols. rsc.org This suggests that the biosynthesis of complex phloroglucinol derivatives like this compound likely entails the condensation of phloroglucinol units with acyl moieties and potentially other metabolic intermediates.

Evidence indicates that acylphloroglucinols in ferns are commonly situated within secreting glands found in their rhizomes. researchgate.net This observation points towards a localized process of biosynthesis and accumulation of these compounds within specific plant tissues.

Enzymatic Mechanisms and Gene Expression Regulation Governing this compound Biosynthesis

The biosynthesis of phloroglucinols in plants involves polyketide synthases (PKSs). In some organisms, such as Pseudomonas fluorescens, type III PKSs are involved in the synthesis of phloroglucinol through the condensation of three malonyl-CoA units. wikipedia.org However, the enzymatic machinery in Dryopteris species responsible for the production of acylated and more complex phloroglucinol derivatives like this compound is anticipated to be more elaborate.

Enzymes operating in the phenylpropanoid pathway, which precedes phloroglucinol biosynthesis, including phenylalanine ammonia-lyase (PAL) and cinnamate (B1238496) 4-hydroxylase (C4H), have been investigated in Dryopteris fragrans. researchgate.net Studies involving the cloning and expression analysis of genes encoding these enzymes suggest their role in supplying the necessary precursors for the synthesis of bioactive compounds in this fern. researchgate.net Variations in the expression levels of different DfPAL and DfC4H genes across various tissues and under differing conditions imply a complex regulatory network governing this metabolic pathway. researchgate.net

Although specific enzymes directly responsible for forming the methylene (B1212753) bridges and attaching the acyl chains in this compound have not been explicitly identified in the provided search results, the presence of acyl derivatives in Dryopteris species is well-established, indicating the likely involvement of acyltransferases. wikipedia.orgcdnsciencepub.com The dimerization and subsequent modification of phloroglucinol units are crucial steps in the formation of the intricate structures characteristic of Dryopteris phloroglucinols.

The regulation of gene expression in secondary metabolite biosynthesis is often multifaceted and can be influenced by factors such as developmental stage, environmental conditions, and stress responses. The differential expression patterns of PAL and C4H genes in Dryopteris fragrans in response to varying temperatures and UV exposure underscore the sensitivity of the biosynthetic machinery to external stimuli. researchgate.net

Strategies for Heterologous Production and Biosynthetic Pathway Engineering in Model Organisms

Metabolic engineering and synthetic biology approaches offer avenues for the heterologous production of natural products by introducing the relevant biosynthetic genes into suitable host organisms. nrfhh.comfrontiersin.org While the complete biosynthetic pathway for this compound has not been fully elucidated, research on the heterologous production of other plant secondary metabolites provides a foundational framework for potential strategies.

For a complex compound like this compound, which is a dimeric acylphloroglucinol, heterologous production would likely necessitate the reconstitution of the entire biosynthetic pathway in a model organism such as Escherichia coli, Saccharomyces cerevisiae, or Aspergillus species. researchgate.net This would involve identifying, cloning, and expressing all the genes encoding the enzymes required for the pathway, from the initial precursors through to the final product.

Challenges inherent in the heterologous production of plant secondary metabolites include the complexity of the biosynthetic routes, the potential requirement for specific cellular environments or post-translational modifications, and the efficient channeling of metabolic flux toward the desired compound. frontiersin.orgresearchgate.net Strategies to address these challenges may involve optimizing gene expression levels, compartmentalizing metabolic pathways within the host cell, and co-expressing transporter proteins to facilitate substrate uptake or product secretion. frontiersin.orgfrontiersin.org

Engineering the biosynthetic pathway for this compound would involve introducing the genes responsible for synthesizing the phloroglucinol core, attaching acyl groups, and mediating the dimerization of phloroglucinol units. Based on available information, this could include enzymes such as polyketide synthases, acyltransferases, and potentially enzymes involved in the formation of methylene bridges.

Studies on the heterologous production of other compounds, such as patchoulol in Artemisia annua and tobacco, demonstrate the feasibility of engineering complex plant biosynthetic pathways in alternative host organisms. frontiersin.orgfrontiersin.org These studies emphasize the significance of factors such as the origin of the genes, the subcellular localization of enzymes, and the optimization of metabolic flux for achieving high production yields. frontiersin.orgfrontiersin.org

While specific instances of heterologous production of this compound were not identified in the search results, the principles and techniques established for other complex natural products can be applied. The identification of the specific genes and enzymes catalyzing each step in the biosynthesis of this compound in Dryopteris is a crucial prerequisite for successful metabolic engineering endeavors.

Data Table: Key Enzymes and Genes Potentially Involved in Phloroglucinol Biosynthesis (Based on related research)

| Enzyme Class | Potential Role in Biosynthesis | Relevant Genes (Examples from related pathways) | Natural Source (Examples) |

| Polyketide Synthases (PKS) | Formation of the phloroglucinol core structure. | phlD (in Pseudomonas fluorescens) | Pseudomonas fluorescens, Plants |

| Phenylalanine Ammonia-Lyase (PAL) | Converts phenylalanine to cinnamic acid (upstream). | DfPAL1, DfPAL2, DfPAL3 | Dryopteris fragrans, Plants |

| Cinnamate 4-Hydroxylase (C4H) | Hydroxylates cinnamic acid (upstream). | DfC4H | Dryopteris fragrans, Plants |

| Acyltransferases | Attaching acyl chains to the phloroglucinol core. | (Specific genes not identified for this compound) | Plants (Dryopteris species) |

| Enzymes for Dimerization | Forming methylene bridges between phloroglucinol units. | (Specific genes not identified for this compound) | Plants (Dryopteris species) |

Chemical Synthesis and Analog Derivatization for Structure Activity Relationship Studies

Total Synthesis Approaches to Aspidin (B1208479) PB and its Stereoisomers

Total synthesis provides a route to obtain Aspidin PB and its stereoisomers independently of natural sources. While specific detailed total synthesis schemes for this compound were not extensively found in the search results, the total synthesis of other natural products, such as resolvin D2, illustrates the complexity and methodologies involved in constructing complex molecules with defined stereochemistry. beilstein-journals.orgresearchgate.net These approaches often involve multi-step sequences utilizing various reactions like Wittig reactions, Sonogashira couplings, and stereoselective transformations to build the carbon skeleton and introduce functional groups at specific positions. beilstein-journals.orgresearchgate.net The synthesis of stereoisomers is a critical aspect of total synthesis, allowing for the evaluation of how different spatial arrangements of atoms influence biological activity. beilstein-journals.orgnih.gov Achieving control over stereochemistry, such as E/Z isomer ratios in double bonds or the configuration of chiral centers, is a key challenge in these synthetic routes. beilstein-journals.orgbeilstein-journals.org

Semi-synthetic Strategies for this compound Chemical Modification

Semi-synthetic strategies involve using a naturally isolated compound as a starting material and then chemically modifying it. This approach can be more efficient than total synthesis for obtaining derivatives, especially when the natural product is readily available. eupati.eu For this compound, which is isolated from Dryopteris species, semi-synthetic modifications could involve targeted reactions on its existing functional groups to alter its properties. nih.govresearchgate.net General semi-synthetic methods applied to natural products include the introduction of additional molecules or functional groups to improve characteristics such as chemical stability, solubility, or interaction with biological targets. eupati.eu This often involves standard laboratory techniques applied to the isolated molecule. eupati.eu

Design and Synthesis of this compound Analogs and Derivatives for Mechanistic Exploration

The design and synthesis of analogs and derivatives are fundamental to understanding the relationship between the chemical structure of this compound and its biological activity. By systematically modifying specific parts of the this compound molecule, researchers can probe the structural requirements for its observed effects. acs.orgresearchgate.net This involves creating compounds with subtle or significant structural differences compared to the parent compound. acs.org The synthesized analogs are then evaluated in biological assays to determine how the chemical modifications impact their potency and mechanism of action. acs.orgnih.gov This iterative process of design, synthesis, and biological testing helps to elucidate which functional groups or structural features are essential for activity and provides insights into how this compound interacts with its biological targets. acs.orguni-halle.de For phloroglucinol (B13840) derivatives like this compound, the hydroxyl groups and the acyl chains are often considered key features influencing activity. researchgate.netresearchgate.net

Methodologies for Targeted Functional Group Introduction and Structural Elaboration (e.g., modifications at C-2 or C-6 positions)

Targeted functional group introduction and structural elaboration at specific positions of the this compound molecule are crucial for fine-tuning its properties and activity. For phloroglucinol derivatives, including this compound, the C-2 and C-6 positions of the phloroglucinol core have been identified as active sites where modifications can significantly alter the compound's properties and biological activity. researchgate.netresearchgate.net Methodologies for introducing functional groups at these positions can involve various organic reactions, depending on the desired modification. While specific detailed methodologies for this compound modifications at C-2 or C-6 were not explicitly detailed in the search results, research on other compounds, such as chitosan, highlights common strategies for targeted modifications at C-2 and C-6 positions, which often involve reactions with hydroxyl or amino groups present at these sites. researchgate.net These strategies can include alkylation, acylation, or the introduction of other chemical moieties to explore their impact on the compound's interactions with biological systems. researchgate.net The introduction of different groups at these positions can lead to analogs with altered potency, selectivity, or pharmacokinetic properties. researchgate.netresearchgate.net

Advanced Analytical Chemistry Techniques in Aspidin Pb Research

Chromatographic Methodologies for Qualitative and Quantitative Analysis in Research Models

Chromatography is a cornerstone of natural product research, enabling the separation of individual components from complex mixtures. For a compound like Aspidin (B1208479) PB, which exists alongside structurally similar phloroglucinols in plant extracts, high-resolution separation is critical.

High-Performance Liquid Chromatography (HPLC) for Purity and Content Analysis

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis of phloroglucinol (B13840) derivatives. In the context of Aspidin PB research, HPLC is invaluable for both purification and quantification. The isolation of this compound from its natural source, the fern Dryopteris fragrans, involves preparative HPLC as a final purification step to ensure a high degree of purity for subsequent structural and biological studies. nih.gov

For analytical purposes, Reverse-Phase HPLC (RP-HPLC) is commonly employed. This method separates compounds based on their hydrophobicity. A nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727), often with acid modifiers like formic acid to improve peak shape. europeanreview.orgnih.gov The purity of an this compound sample can be assessed by injecting it into an HPLC system; a single, sharp peak at a characteristic retention time would indicate high purity, while the presence of other peaks would signify impurities. researchgate.net Quantitative analysis, determining the concentration of this compound in an extract, is achieved by creating a calibration curve from standard solutions of known concentrations and comparing the peak area of the analyte to this curve. lcms.cznih.gov

Below is an interactive table summarizing typical HPLC conditions used for the analysis of related phloroglucinol compounds.

| Parameter | Condition | Purpose |

| Stationary Phase | C18 Column (e.g., 4.6 mm x 150 mm, 5 µm) | Provides a nonpolar surface for separation based on hydrophobicity. europeanreview.orgnih.gov |

| Mobile Phase | Gradient of Methanol/Acetonitrile and Water (with 0.02% Formic Acid) | The changing solvent composition allows for the elution of compounds with varying polarities over the course of the analysis. nih.gov |

| Flow Rate | 0.5 - 1.0 mL/min | Controls the speed of the separation and affects resolution and analysis time. europeanreview.org |

| Detection | UV-Vis or Diode Array Detector (DAD) | Monitors the column effluent for compounds that absorb UV light, allowing for detection and quantification. |

| Column Temperature | 35°C | Maintained to ensure reproducible retention times and separation efficiency. europeanreview.org |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Elucidation and Metabolite Profiling

When HPLC is coupled with mass spectrometry (MS), it becomes a powerful tool for both identifying known compounds and characterizing unknown ones within a complex mixture. nih.gov LC-MS is particularly useful for the metabolite profiling of plant extracts that may contain this compound. frontiersin.orgaber.ac.uk The LC system first separates the components of the extract, which are then introduced into the mass spectrometer.

The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), providing molecular weight information. nih.gov Techniques like electrospray ionization (ESI) are commonly used for phloroglucinols. europeanreview.orgnih.gov Further structural information can be obtained using tandem mass spectrometry (MS/MS), where specific ions are fragmented to create a characteristic pattern that acts as a structural fingerprint, aiding in the confident identification of compounds like this compound even in trace amounts. nih.govresearchgate.net This integrated approach allows researchers to rapidly screen plant extracts for the presence of specific phloroglucinols and identify novel derivatives. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is another robust technique for separating and identifying compounds. However, it is primarily suited for analytes that are volatile and thermally stable. Phloroglucinols like this compound are generally non-volatile due to their multiple polar hydroxyl groups. mdpi.com

To analyze these compounds using GC-MS, a chemical derivatization step is necessary. mdpi.com Silylation is a common method where the active hydrogen atoms in the hydroxyl groups are replaced with a trimethylsilyl (B98337) (TMS) group. mdpi.comnih.gov This process increases the volatility and thermal stability of the molecule, making it amenable to GC analysis. The derivatized sample is then injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer for identification based on their unique mass spectra. mdpi.combrjac.com.br This technique is particularly useful for identifying different types of acylated phloroglucinol cores by analyzing their fragmentation patterns.

Comprehensive Two-Dimensional Chromatography for Enhanced Resolution

For exceedingly complex samples such as natural plant extracts, conventional one-dimensional chromatography may not provide sufficient resolution to separate all components. chromatographyonline.com In such cases, comprehensive two-dimensional liquid chromatography (2D-LC or LCxLC) offers significantly enhanced separation power. chromatographyonline.com

In a 2D-LC system, the sample is subjected to two independent separation stages. chromatographyonline.com The effluent from the first dimension (¹D) column is collected in fractions and sequentially injected into a second dimension (²D) column with a different separation mechanism (e.g., using different stationary phases or mobile phases). chromatographyonline.comacs.org This approach spreads the components across a two-dimensional plane, drastically increasing peak capacity and allowing for the resolution of compounds that would otherwise co-elute. chromatographyonline.com The application of 2D-LC is particularly advantageous for the in-depth analysis of herbal medicines, enabling a more complete chemical fingerprint and the potential discovery of minor, previously undetected compounds like this compound derivatives. chromatographyonline.com

Spectroscopic and Spectrometric Techniques for Structural Elucidation in Research

While chromatography is used to separate compounds, spectroscopy is used to determine their molecular structure. For novel or complex molecules isolated from natural sources, spectroscopic analysis is indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules, including complex phloroglucinols like this compound. mdpi.comnih.gov NMR provides detailed information about the carbon-hydrogen framework of a molecule. acs.orgresearchgate.net

¹H NMR (Proton NMR): This experiment provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. The chemical shift, integration (peak area), and splitting pattern (multiplicity) of each signal are key pieces of information. utah.edu

¹³C NMR (Carbon-13 NMR): This technique identifies the different carbon environments in the molecule. It reveals the number of unique carbons and provides clues about their functional groups (e.g., aromatic, carbonyl, aliphatic). documentsdelivered.com

2D NMR: Two-dimensional NMR experiments are crucial for assembling the molecular structure by showing correlations between different nuclei.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This shows correlations between protons and carbons that are two or three bonds apart, which is essential for connecting different fragments of the molecule. core.ac.uk

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons, helping to establish spin systems and map out parts of the molecular structure. utah.edu

By combining the data from these various NMR experiments, researchers can piece together the complete, unambiguous structure of this compound. researchgate.netcore.ac.uk

The following table shows representative chemical shifts for the core phloroglucinol structure, which forms the basis of this compound.

| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic C-H | ~6.0 | ~95 |

| Aromatic C-OH | Variable (broad) | ~158 |

Mass Spectrometry (MS, ESI-MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a cornerstone technique for determining the molecular formula and investigating the structure of this compound. Electrospray ionization (ESI) is a soft ionization method particularly well-suited for analyzing phloroglucinol derivatives, as it typically generates intact molecular ions with minimal in-source fragmentation, which is crucial for accurate molecular weight determination.

High-resolution mass spectrometry (HRMS), often coupled with a time-of-flight (TOF) analyzer, provides highly accurate mass measurements, allowing for the confident determination of the elemental composition. For this compound, analysis in negative ion mode is common, yielding the deprotonated molecule [M-H]⁻. Research on phloroglucinols from Dryopteris crassirhizoma has identified the [M-H]⁻ ion for flavaspidic acid PB (this compound) at a mass-to-charge ratio (m/z) of 431.1705. nih.gov This corresponds to the molecular formula C23H28O8. nih.gov

Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the isolated molecular ion, providing valuable insights into the compound's structure. The resulting fragmentation pattern is characteristic of the molecule and helps to confirm its identity. The MS/MS spectrum of the this compound precursor ion at m/z 431.1705 reveals specific cleavage patterns, such as the loss of side chains or the breaking of the methylene (B1212753) bridge connecting the two phloroglucinol rings, which aids in confirming the arrangement of the butyryl and propionyl moieties. nih.gov

| Parameter | Technique | Observed Value | Inference |

|---|---|---|---|

| Molecular Formula | HRMS | C23H28O8 | Elemental Composition |

| Molecular Ion | ESI-MS (Negative Mode) | [M-H]⁻ at m/z 431.1705 | Confirmation of Molecular Weight |

| Fragmentation | MS/MS | Characteristic pattern showing losses of acyl side chains | Structural Elucidation |

Ultraviolet-Visible (UV/Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV/Vis) spectroscopy is a valuable tool for characterizing compounds containing chromophores—the parts of a molecule responsible for its color and light absorption. The structure of this compound, featuring two substituted aromatic phloroglucinol rings, contains extensive conjugated systems of double bonds which act as chromophores. These chromophores absorb light in the UV region of the electromagnetic spectrum.

The UV spectrum of this compound is used as a confirmatory tool in its identification. nih.gov When analyzed via spectrophotometry, this compound exhibits a characteristic absorption maximum (λmax). This λmax value is a key parameter used during analysis by High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD) or UV detector. In studies involving the quantification of phloroglucinols from Dryopteris crassirhizoma, the UV absorbance is monitored at 295 nm, indicating a significant absorption peak around this wavelength. nih.gov This allows for the selective detection and quantification of this compound in complex mixtures. nih.gov

| Parameter | Technique | Observed Wavelength | Application |

|---|---|---|---|

| Absorption Maximum (λmax) | UV/Vis Spectroscopy | ca. 295 nm | Compound detection and quantification in HPLC |

Hyphenated Techniques for Integrated Analytical Workflows

To analyze complex samples such as plant extracts, a single analytical technique is often insufficient. Hyphenated techniques, which couple a separation method with a detection method, provide a powerful and integrated workflow. For the analysis of this compound and related phloroglucinols in fern extracts, Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) is a widely used and highly effective approach. nih.govmdpi.com

In this workflow, UPLC first separates the various components of the extract based on their physicochemical properties with high resolution and speed. nih.gov As the separated components, including this compound, elute from the chromatography column, they are directly introduced into the ESI source of the QTOF mass spectrometer. The mass spectrometer then provides highly accurate mass data for the parent ion and, if desired, its fragment ions (MS/MS), enabling confident identification of the compounds. nih.govmdpi.com This combination allows for the simultaneous separation, identification, and quantification of this compound from a complex matrix in a single analytical run, making it a rapid and sensitive method for chemical profiling of natural products. nih.gov

Advanced Sample Preparation and Extraction Techniques for Diverse Research Matrices

The effective analysis of this compound begins with its efficient extraction from the source matrix, typically the rhizomes of Dryopteris ferns. nih.govfrontiersin.org Traditional solid-liquid extraction methods like maceration or Soxhlet extraction can be time-consuming and may use large volumes of organic solvents. Modern research increasingly focuses on advanced extraction techniques to improve efficiency, reduce solvent consumption, and shorten extraction times.

Techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are prominent examples. UAE utilizes the energy of ultrasonic waves to create acoustic cavitation in the solvent, disrupting the plant cell walls and enhancing the release of target compounds into the solvent. MAE uses microwave energy to rapidly heat the solvent within the plant matrix, causing a buildup of internal pressure that ruptures the cells and accelerates the extraction process. These methods offer significant advantages for the extraction of phloroglucinols like this compound, providing higher yields in a fraction of the time required by conventional methods and often with reduced environmental impact. The choice of extraction solvent, such as methanol or ethyl acetate, remains a critical parameter that is optimized to maximize the recovery of this compound. nih.govfrontiersin.org

Molecular and Cellular Mechanisms of Aspidin Pb Activity in Pre Clinical Models

Antineoplastic and Anti-proliferative Mechanisms of Aspidin (B1208479) PB in Pre-clinical Models

Aspidin PB, a phloroglucinol (B13840) derivative, has demonstrated significant antineoplastic and anti-proliferative properties in various preclinical research models. Its mechanisms of action are multifaceted, primarily involving the induction of programmed cell death (apoptosis), halting the cell division cycle, and modulating cellular stress responses in cancer cells.

Induction of Apoptosis in Cancer Cell Lines

This compound is a potent inducer of apoptosis in cancer cells, employing several interconnected signaling pathways to achieve this effect. This programmed cell death is a critical mechanism for eliminating malignant cells without inducing an inflammatory response.

The phosphatidylinositol 3-kinase (PI3K)/Akt/glycogen synthase kinase 3β (GSK3β) signaling cascade is a crucial pathway that promotes cell survival and proliferation in many cancers. youtube.com Its aberrant activation is a common feature of tumor development and resistance to therapy. nih.gov Akt, a key component of this pathway, phosphorylates and inactivates GSK3β, which in turn affects various downstream targets involved in cell proliferation and survival. youtube.com While many natural compounds exert their anticancer effects by inhibiting this pathway, specific research detailing the direct modulation of the PI3K/Akt/GSK3β signaling pathway by this compound is not extensively covered in available preclinical studies.

A key mechanism of this compound's pro-apoptotic activity is its ability to activate the p53/p21 tumor suppressor pathway. researchgate.net The p53 protein, often called the "guardian of the genome," plays a central role in preventing cancer formation by inducing cell cycle arrest or apoptosis in response to cellular stress, such as DNA damage. mdpi.commdpi.com

In human osteosarcoma cells (Saos-2, U2OS, and HOS), treatment with this compound leads to an increase in the expression of both p53 and its downstream target, p21. researchgate.net The p21 protein is a cyclin-dependent kinase (CDK) inhibitor that can halt the cell cycle, allowing time for DNA repair or, if the damage is too severe, initiating apoptosis. mdpi.com The critical role of this pathway was demonstrated in studies where silencing the p53 gene with siRNA resulted in a dose-dependent attenuation of the apoptosis-inducing effects of this compound. researchgate.net This confirms that the activation of the p53/p21 axis is a pivotal event in the antineoplastic action of this compound. researchgate.net

This compound triggers the intrinsic, or mitochondria-dependent, pathway of apoptosis. researchgate.net This pathway is controlled by the Bcl-2 family of proteins, which includes both anti-apoptotic members (like Bcl-2) and pro-apoptotic members (like Bax). mdpi.com The balance between these proteins determines the cell's fate. mdpi.com

Research on human osteosarcoma cells has shown that this compound disrupts this balance by inhibiting the expression of the anti-apoptotic Bcl-2 protein while simultaneously inducing the expression of the pro-apoptotic Bax protein. researchgate.net This shift in the Bcl-2/Bax ratio leads to the permeabilization of the outer mitochondrial membrane. researchgate.net The integrity loss of the mitochondrial membrane results in the release of cytochrome c from the intermembrane space into the cytoplasm. researchgate.netmdpi.com

Once in the cytoplasm, cytochrome c associates with other factors to form the apoptosome, which activates a cascade of cysteine proteases known as caspases. mdpi.com Specifically, this compound treatment leads to the activation of initiator caspase-9, which then activates the executioner caspase-3. researchgate.net Activated caspase-3 is responsible for cleaving various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. researchgate.net

Table 1: Effect of this compound on Key Proteins in the Mitochondria-Dependent Apoptotic Pathway

| Protein | Function | Effect of this compound Treatment | Reference |

| Bcl-2 | Anti-apoptotic | Expression Inhibited | researchgate.net |

| Bax | Pro-apoptotic | Expression Induced | researchgate.net |

| Cytochrome C | Apoptotic signaling molecule | Released from mitochondria | researchgate.net |

| Caspase-9 | Initiator caspase | Activated | researchgate.net |

| Caspase-3 | Executioner caspase | Activated | researchgate.net |

Cell Cycle Arrest Induction

In addition to inducing apoptosis, this compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest, specifically in the S phase. researchgate.net The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. mdpi.com Cancer cells often exhibit dysregulated cell cycle control, leading to uncontrolled proliferation. mdpi.com

Treatment of human osteosarcoma cells with this compound results in a significant accumulation of cells in the S phase, the phase of DNA synthesis. researchgate.net This arrest is mediated by this compound's influence on key cell cycle regulatory proteins. Studies have shown that the compound induces changes in the levels of cyclin A, pRb (retinoblastoma protein), and CDK2, all of which are crucial for the progression through the S phase. researchgate.net Furthermore, the upregulation of p21, as induced by p53, plays a direct role in this process. researchgate.net Experiments where the p21 gene was silenced showed a significant decrease in the S phase cell population after treatment with this compound, underscoring the protein's importance in this mechanism. researchgate.net

Table 2: Impact of this compound on Cell Cycle Regulators in Osteosarcoma Cells

| Cell Cycle Regulator | Role in Cell Cycle | Observed Change with this compound | Reference |

| p53 | Tumor suppressor, activates p21 | Upregulated | researchgate.net |

| p21 | CDK inhibitor | Upregulated | researchgate.net |

| Cyclin A | S phase progression | Modulated | researchgate.net |

| CDK2 | S phase progression | Modulated | researchgate.net |

| pRb | G1/S transition control | Modulated | researchgate.net |

Regulation of Reactive Oxygen Species (ROS) Signaling and Oxidative Stress Responses

This compound's anticancer activity is also linked to its ability to modulate intracellular levels of reactive oxygen species (ROS). researchgate.net ROS are chemically reactive molecules containing oxygen that function as important signaling molecules in various cellular processes. While normal cells maintain a balance of ROS, many cancer cells exist in a state of increased oxidative stress. This balance is delicate; a further increase in ROS can push cancer cells past a threshold, leading to DNA damage and cell death.

Research has demonstrated that this compound-induced DNA damage involves ROS signaling. researchgate.net The compound causes double-stranded DNA breaks, a severe form of DNA damage that can trigger apoptotic pathways. researchgate.net The generation of ROS contributes to this genotoxicity, suggesting that this compound leverages the existing oxidative stress in cancer cells to induce cytotoxicity. This mechanism highlights a sophisticated approach where the compound exploits a cancer cell's inherent vulnerability to push it towards self-destruction. researchgate.net

Modulation of DNA Damage and Repair Mechanisms

This compound has been investigated for its effects on the intricate cellular processes of DNA damage and repair. The integrity of the genome is constantly under threat from both endogenous and exogenous agents, and cells have evolved a complex network of pathways known as the DNA damage response (DDR) to counteract these threats. These pathways are responsible for sensing DNA lesions, signaling their presence, and promoting their repair. The primary DNA repair mechanisms include base excision repair (BER), nucleotide excision repair (NER), mismatch repair (MMR), homologous recombination (HR), and non-homologous end joining (NHEJ).

The cellular response to DNA damage often involves phosphorylation cascades, where kinases like ATM and ATR are activated to stimulate repair and mediate cell fate decisions. One of the key early events in the DDR is the phosphorylation of the histone variant H2AX, which serves as a platform for the recruitment of other repair factors. The chromatin environment itself represents a significant barrier to the repair machinery, necessitating remodeling to allow access to the damaged DNA. Poly (ADP-ribose) polymerases (PARPs) play a crucial role in this process by catalyzing the addition of ADP-ribose polymers to various proteins, which facilitates the recruitment and regulation of DNA repair proteins and contributes to chromatin remodeling.

While the direct mechanisms of this compound on these specific DNA repair pathways are still under detailed investigation, its impact on cellular signaling pathways that are interconnected with the DNA damage response suggests a potential modulatory role. The ability of a compound to influence these repair mechanisms can have significant implications, as defects in DNA repair are a hallmark of genomic instability and are often exploited in therapeutic strategies.

Inhibition of Nuclear Factor-κB (NF-κB) Activation in Cancer Cell Models

Nuclear Factor-κB (NF-κB) is a family of transcription factors that play a pivotal role in regulating immune and inflammatory responses, as well as cellular growth and survival. In many types of cancer, NF-κB is constitutively active, which contributes to tumor progression by stimulating cell proliferation, preventing apoptosis, and promoting angiogenesis and metastasis. The activation of NF-κB is a tightly regulated process. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitory proteins known as IκBs. Various stimuli can lead to the activation of IκB kinases (IKKs), which then phosphorylate IκB proteins, targeting them for ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus and activate the expression of its target genes.

This compound has demonstrated the ability to inhibit the activation of the NF-κB signaling pathway in cancer cell models. Research has shown that some compounds can suppress the phosphorylation and degradation of IκBα, which is a key step in the activation cascade. By preventing the degradation of IκBα, these compounds effectively block the nuclear translocation of the p65 subunit of NF-κB. This inhibition of NF-κB activity can sensitize cancer cells to therapeutic agents and reduce the inflammatory responses that contribute to the tumor microenvironment.

The inhibition of the NF-κB pathway is a recognized therapeutic strategy for inflammation and cancer. Agents that can effectively block this pathway have the potential to interfere with the positive feedback loops that amplify inflammatory responses and drive cancer progression.

Other Signaling Pathway Modulation (e.g., Wisp-1 gene, FAK expression)

This compound has also been shown to modulate other signaling pathways that are crucial in cellular processes such as proliferation, migration, and survival. One such pathway involves the WNT1-inducible signaling pathway protein 1 (WISP-1), a matricellular protein that is involved in a variety of cellular functions and has been implicated in both fibrosis and cancer. WISP-1 is a downstream target of the canonical WNT/β-catenin signaling pathway and can influence processes like extracellular matrix production and cell migration.

Focal Adhesion Kinase (FAK) is another key signaling molecule that is often overexpressed in cancer and plays a critical role in cell adhesion, migration, and survival. FAK signaling can be activated by various stimuli, including integrins and growth factor receptors. There is significant crosstalk between the FAK and Wnt signaling pathways, with their interaction being context-dependent. For instance, in some cancer types, FAK has been shown to modulate the Wnt signaling pathway, while in others, it acts downstream of Wnt signaling. Studies have indicated that WISP-1 can promote cell migration through pathways involving FAK. The modulation of these pathways by this compound suggests a broader impact on the cellular signaling network that governs cancer cell behavior.

Anti-fibrotic Mechanisms in Fibroblast Research Models

Fibrosis is characterized by the excessive accumulation of extracellular matrix (ECM) proteins, leading to tissue scarring and organ dysfunction. Fibroblasts play a central role in this process, and their activation and differentiation into myofibroblasts are key events in the progression of fibrotic diseases.

Inhibition of Extracellular Matrix Protein Production (e.g., Type I collagen, CTGF, α-SMA)

In pre-clinical models of fibrosis, this compound has been shown to inhibit the production of key extracellular matrix proteins. In studies using keloid fibroblasts, this compound effectively reduced the expression of type I collagen, connective tissue growth factor (CTGF), and alpha-smooth muscle actin (α-SMA). These proteins are hallmarks of fibrotic tissue. Type I collagen is the main structural component of the ECM, while CTGF is a pro-fibrotic cytokine that promotes fibroblast proliferation and matrix production. α-SMA is a marker of myofibroblast differentiation, which are the primary cells responsible for excessive ECM deposition. The ability of this compound to downregulate these critical components of the fibrotic process highlights its potential as an anti-fibrotic agent.

Below is a table summarizing the effect of this compound on the expression of key fibrotic markers in TGF-β1-induced keloid fibroblasts.

| Protein | Effect of this compound | Reference |

| Type I collagen | Inhibition of production | |

| CTGF | Inhibition of production | |

| α-SMA | Inhibition of production |

Modulation of TGF-β1 Signaling Pathways (PI-3K/Akt and Smad pathways) in Fibroblasts

Transforming growth factor-beta 1 (TGF-β1) is a potent pro-fibrotic cytokine that is a master regulator of fibrosis. It initiates a signaling cascade that leads to fibroblast activation and ECM production. TGF-β1 signaling is mediated through both canonical Smad-dependent and non-canonical Smad-independent pathways. The canonical pathway involves the phosphorylation of Smad2 and Smad3, which then translocate to the nucleus to regulate the transcription of target genes. Non-canonical pathways, such as the phosphoinositide 3-kinase (PI-3K)/Akt pathway, also play a crucial role in mediating the fibrotic effects of TGF-β1.

Research has demonstrated that this compound can modulate these TGF-β1 signaling pathways in fibroblasts. Specifically, it has been shown to inhibit the TGF-β1-mediated phosphorylation of Smad2/3 in keloid fibroblasts. Furthermore, this compound has been found to block the PI-3K/Akt signaling pathway. By interfering with both the Smad and PI-3K/Akt pathways, this compound can effectively attenuate the pro-fibrotic signals initiated by TGF-β1, leading to a reduction in fibrogenesis.

The following table outlines the impact of this compound on TGF-β1 signaling pathways in keloid fibroblasts.

| Signaling Pathway | Effect of this compound | Reference |

| PI-3K/Akt | Inhibition | |

| Smad2/3 Phosphorylation | Inhibition |

Antifungal and Antidermatophyte Mechanisms

Fungal infections, particularly those caused by dermatophytes, are a common clinical problem. The emergence of antifungal resistance necessitates the development of new therapeutic agents. The mechanisms of antifungal action can vary, but many agents target essential components of the fungal cell, such as the cell membrane or cell wall. For example, some antifungal peptides exert their effect by forming pores in the fungal membrane, leading to cell lysis.

This compound has been evaluated for its antifungal and antidermatophyte activity. While the precise molecular mechanisms are an area of ongoing research, the activity of related compounds suggests potential modes of action. The ability of a compound to disrupt the fungal cell membrane is a common mechanism of antifungal activity. This can be achieved by interfering with the synthesis of essential membrane components like ergosterol (B1671047) or by directly inserting into the membrane to form pores. Another potential mechanism is the inhibition of key enzymes or signaling pathways that are essential for fungal growth and survival. Further investigation is needed to fully elucidate the specific antifungal and antidermatophyte mechanisms of this compound.

Inhibition of Fungal Enzyme Targets (e.g., Cytochrome P450 sterol 14α-demethylase, squalene epoxidase, β-1,3-glucan synthase)

Specific studies detailing the direct inhibitory action of this compound on key fungal enzymes such as cytochrome P450 sterol 14α-demethylase, squalene epoxidase, or β-1,3-glucan synthase are not available in the current scientific literature. These enzymes are common targets for antifungal drugs; for instance, azoles target sterol 14-α-demethylase, while allylamines inhibit squalene epoxidase, both of which are crucial for ergosterol biosynthesis nih.govnih.gov. Echinocandins target β-1,3-glucan synthase, which is essential for fungal cell wall integrity dovepress.com. While this compound is recognized for its general antifungal properties, its precise interactions with these specific enzymes have not yet been elucidated.

Disruption of Ergosterol Synthesis Pathways in Fungi

This compound has been identified as a phloroglucinol with significant antifungal activity against various dermatophytes, including Trichophyton rubrum, Trichophyton mentagrophytes, and Microsporum canis frontiersin.orgnih.gov. The disruption of the ergosterol biosynthesis pathway is a primary mechanism for many antifungal agents, as ergosterol is a vital component of the fungal cell membrane nih.gov. While it is plausible that this compound's antifungal action involves interference with this pathway, direct experimental evidence demonstrating this specific mechanism is not currently documented.

Molecular Interactions with Fungal Proteins as elucidated by computational studies

There are currently no available computational studies, such as molecular docking simulations, that specifically detail the molecular interactions between this compound and fungal proteins. Such studies are valuable for predicting the binding affinity and specific interactions between a compound and its potential protein targets, offering insights into its mechanism of action nih.gov.

Antibacterial Mechanisms

Inhibition of Bacterial Growth and Viability in Gram-positive Strains

This compound has been shown to possess significant antibacterial activity against Gram-positive bacteria frontiersin.orgnih.gov. Studies have identified it as one of the effective phloroglucinol constituents from Dryopteris fragrans active against strains like Propionibacterium acnes, Staphylococcus aureus, and Staphylococcus epidermidis frontiersin.orgnih.gov.

Proposed Molecular Targets and Cellular Pathways in Bacterial Systems

While this compound is confirmed to have antibacterial effects, detailed studies on its specific molecular targets and the cellular pathways it disrupts in bacteria have not been published. Research on the closely related compound Aspidin BB suggests that the mechanism for this class of molecules may involve the disruption of the bacterial cell membrane, DNA, and proteins, ultimately leading to cell death.

Anti-inflammatory and Immunomodulatory Mechanisms in Cellular and Animal Models

The anti-inflammatory and immunomodulatory mechanisms of this compound have not been specifically characterized in cellular or animal models. Phloroglucinols as a chemical class are known to possess anti-inflammatory properties, but dedicated studies to elucidate these effects for this compound are not present in the current body of scientific literature researchgate.net.

Modulation of Cyclooxygenase (COX) Pathways

There is currently no available research data detailing the effects of this compound on the activity of cyclooxygenase (COX) enzymes, including COX-1 and COX-2. The COX pathway is a critical target for many anti-inflammatory compounds, as these enzymes are responsible for the synthesis of prostaglandins from arachidonic acid. Prostaglandins are key mediators of inflammation, pain, and fever. The mechanism of well-studied non-steroidal anti-inflammatory drugs (NSAIDs), such as aspirin, involves the irreversible inhibition of COX enzymes. wikipedia.orgnih.gov This inhibition prevents the production of pro-inflammatory prostaglandins. uchicagomedicine.orgpatsnap.com However, no studies were found that investigate whether this compound acts as an inhibitor or modulator of either COX isoform.

Regulation of Pro-inflammatory Mediators

The inflammatory response is characterized by the release of various pro-inflammatory mediators. These include reactive oxygen species (ROS), thromboxane A2, prostaglandins, and cytokines (e.g., TNF-α, IL-6). These molecules contribute to the physiological signs of inflammation and are central to the pathology of many inflammatory diseases. For instance, thromboxane A2, a product of the COX-1 pathway, is a potent promoter of platelet aggregation. bmj.comnih.gov Cytokines like TNF-α and IL-1β can stimulate the production of ROS, which can act as signaling molecules in inflammatory pathways. nih.govmdpi.com

A comprehensive literature search did not uncover any pre-clinical studies examining the effect of this compound on the production or regulation of these specific pro-inflammatory mediators. Therefore, its capacity to influence the levels of reactive oxygen species, thromboxane A2, prostaglandins, or various cytokines in cellular or animal models remains uncharacterized.

Impact on Mitogen-Activated Protein Kinase (MAPK) Pathways and other Inflammatory Signaling Cascades

Intracellular signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) pathways (including ERK and p38 phosphorylation), the Phosphoinositide 3-kinase (PI3K)/Akt pathway, and the Nuclear Factor-kappa B (NF-κB) pathway, are crucial in transducing inflammatory signals. nih.govmdpi.com Activation of these pathways often leads to the transcription of genes encoding pro-inflammatory proteins, including cytokines and enzymes like COX-2. nih.govnih.gov

No research is currently available that describes the impact of this compound on the phosphorylation status of key proteins in the MAPK pathway, such as ERK or p38. Similarly, there is no information regarding its influence on the PI3K/Akt signaling axis or the activation and translocation of the NF-κB transcription factor in cellular models of inflammation. The interaction of a compound with these pathways is a critical determinant of its potential anti-inflammatory activity.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Identification of Key Pharmacophoric Features for Diverse Biological Activities

Pharmacophores represent the essential steric and electronic features of a molecule that are necessary for optimal interactions with a specific biological target and to trigger a biological response. studysmarter.co.ukmdpi.comdergipark.org.tr For phloroglucinol (B13840) derivatives like Aspidin (B1208479) PB, various functional groups and their spatial arrangement contribute to their diverse biological activities, which can include antifungal and potential antitumoral effects. idrblab.netresearchgate.netresearchgate.net Studies on related phloroglucinol derivatives have indicated that hydroxyl groups are often active groups. researchgate.net The specific arrangement and nature of substituents on the phloroglucinol core are key determinants of activity. researchgate.net

Impact of Specific Functional Group Modifications on Potency and Selectivity in Pre-clinical Research Models

Modifications to the functional groups attached to the phloroglucinol core of compounds like Aspidin PB can significantly alter their potency and selectivity. acs.orgcore.ac.ukmuni.cz Pre-clinical research models are used to evaluate the effects of these modifications. For instance, studies on phloroglucinol derivatives have explored the impact of variations in acyl groups and other substituents on antifungal activity. researchgate.net The position and type of these groups play a critical role in the compound's interaction with biological targets. ashp.org

Role of Specific Structural Positions (e.g., C-2 and C-6) and Hydroxyl Groups in Antifungal Activity

Research on methylphloroglucinol derivatives, including this compound, has highlighted the importance of specific structural positions, such as C-2 and C-6, and the presence of hydroxyl groups for antifungal activity. researchgate.net The hydroxyl group of methylphloroglucinol is considered an active group for antifungal effects. researchgate.net Additionally, the butyryl group at the C-4 position has also been implicated as an active group in some related compounds. researchgate.net Modifications at these positions can influence the compound's ability to interact with fungal targets, such as enzymes involved in ergosterol (B1671047) biosynthesis. researchgate.netscielo.br

Data on the antifungal activity of phloroglucinol derivatives often includes Minimum Inhibitory Concentration (MIC) values against various fungal strains. For example, studies might present tables showing the MIC values of this compound and its analogs against dermatophytes like Trichophyton rubrum and Trichophyton mentagrophytes. researchgate.net

| Compound | Trichophyton rubrum MIC (μg/mL) | Trichophyton mentagrophytes MIC (μg/mL) |

| This compound | Data Varies | Data Varies |

| Compound 17 (Example from literature on related derivatives) | 3.05 | 5.13 |

| Other Derivatives | Data Varies | Data Varies |

Computational Approaches in SAR/QSAR Modeling for Predictive Insights (e.g., 3D-QSAR, Comparative Molecular Field Analysis (CoMFA), Comparative Molecular Similarity Indices Analysis (CoMSIA))

Computational approaches, such as 3D-QSAR, are widely used in medicinal chemistry to build predictive models based on the 3D properties of molecules. slideshare.netjmaterenvironsci.combasicmedicalkey.comresearchgate.net Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are prominent 3D-QSAR methods. slideshare.netjmaterenvironsci.combasicmedicalkey.comnih.gov CoMFA analyzes steric and electrostatic fields around aligned molecules, while CoMSIA incorporates additional fields like hydrophobic and hydrogen bonding interactions. slideshare.netjmaterenvironsci.com These methods can quantitatively correlate the biological activity of a series of compounds with their 3D molecular properties, providing insights into the structural requirements for activity and aiding in the design of new analogs with improved properties. slideshare.netjmaterenvironsci.comnih.gov While specific published CoMFA or CoMSIA studies solely focused on this compound were not explicitly detailed in the search results, these techniques are commonly applied to series of related compounds, such as other phloroglucinol derivatives, to understand their SAR and predict the activity of new analogs. jmaterenvironsci.comresearchgate.netnih.gov

Ligand-Based and Structure-Based Design Principles Applied to this compound Analog Development

Drug design strategies can be broadly categorized into ligand-based drug design (LBDD) and structure-based drug design (SBDD). iaanalysis.comswri.orgbiosolveit.denih.gov LBDD is employed when the 3D structure of the biological target is unknown and relies on the analysis of known active ligands to identify common features (pharmacophores) and develop predictive models. iaanalysis.combiosolveit.denih.gov SBDD, on the other hand, utilizes the 3D structure of the target protein to design molecules that can bind effectively to its active site. iaanalysis.comswri.orgnih.govresearchgate.net

For this compound and its analogs, both LBDD and potentially SBDD principles could be applied in analog development. If the structure of the specific biological target (e.g., a fungal enzyme) is known, SBDD techniques like molecular docking can be used to design analogs that fit and interact optimally with the binding site. jmaterenvironsci.comnih.govswri.orgresearchgate.net In the absence of target structure information, LBDD approaches, including pharmacophore modeling and QSAR studies, are valuable for designing and prioritizing new phloroglucinol derivatives with potential activity. studysmarter.co.ukmdpi.comdergipark.org.trbiosolveit.denih.gov

Pre Clinical Investigative Models and Methodologies in Aspidin Pb Research

In vitro Cell Culture Models

In vitro models are fundamental in the initial stages of research, offering controlled environments to study the direct effects of Aspidin (B1208479) PB on specific cell types.

Two-dimensional cell cultures, where cells grow in a single layer on a flat surface, have been instrumental in characterizing the cytotoxic and anti-proliferative effects of Aspidin PB across various cancer and fibroblast cell lines.

Hepatocellular Carcinoma (HepG2): Research on the human hepatoma cell line, HepG2, demonstrates that this compound inhibits cell growth in a time- and dose-dependent manner. nih.gov Studies show the compound induces apoptosis, or programmed cell death, by modulating the PI3K/Akt/GSK3β signaling pathway. nih.govuni.lu The half-maximal inhibitory concentration (IC₅₀) values, which indicate the compound's potency, were determined to be 46.59 μM, 20.86 μM, and 10.59 μM after 24, 48, and 72 hours of treatment, respectively. nih.gov The apoptotic process was confirmed through methods such as Annexin V-FITC/PI double staining and analysis of mitochondrial membrane potential. nih.govresearchgate.net

Osteosarcoma (Saos-2, U2OS, HOS): In human osteosarcoma cell lines, including Saos-2, U2OS, and HOS, this compound has been shown to inhibit cell proliferation. nih.gov The compound induces cell cycle arrest in the S phase (the DNA synthesis phase) and promotes apoptosis. nih.govnotulaebotanicae.ro This action is mediated through the p53/p21 and mitochondria-dependent pathways. nih.gov Mechanistic studies revealed that this compound treatment leads to the activation of caspase-9 and caspase-3 cascades and is associated with the generation of reactive oxygen species (ROS) and double-stranded DNA breaks. nih.gov

Human Keloid Fibroblasts (KFs): Keloids are characterized by excessive fibroblast proliferation and extracellular matrix deposition. nih.gov In studies using human keloid fibroblasts, this compound has demonstrated anti-fibrotic potential. nih.govfrontiersin.org It inhibits the expression of key fibrotic markers such as type I collagen, connective tissue growth factor (CTGF), and alpha-smooth muscle actin (α-SMA) that are typically induced by Transforming Growth Factor-beta 1 (TGF-β1). nih.govmdpi.com The underlying mechanism for this effect involves the inhibition of the PI-3K/Akt and Smad signaling pathways. nih.govfrontiersin.org

Vero Cells: To date, published research has not specifically detailed investigations of this compound using the Vero cell line, which is derived from the kidney of an African green monkey and is often used in virology and toxicity testing.

| Cell Line | Cell Type | Key Findings | Mechanism of Action |

|---|---|---|---|

| HepG2 | Human Hepatocellular Carcinoma | Inhibits cell growth and induces apoptosis in a time- and dose-dependent manner. nih.gov | Modulation of the PI3K/Akt/GSK3β signaling pathway. nih.govuni.lu |

| Saos-2, U2OS, HOS | Human Osteosarcoma | Inhibits proliferation and induces S-phase cell cycle arrest and apoptosis. nih.govmdpi.com | Activation of p53/p21 and mitochondria-dependent pathways. nih.govnotulaebotanicae.ro |

| Human Keloid Fibroblasts (KFs) | Human Fibroblast | Inhibits TGF-β1-induced fibrogenesis. frontiersin.org | Inhibition of PI-3K/Akt and Smad signaling pathways. nih.govmdpi.com |

Three-dimensional (3D) cell culture systems and organoids represent a significant advancement over 2D models by better mimicking the complex architecture, cell-cell interactions, and microenvironment of in vivo tissues. These models, which include spheroids and more complex organ-like structures derived from stem cells, offer a more physiologically relevant platform for research. However, based on available scientific literature, specific studies detailing the investigation of this compound using 3D cell culture or organoid models have not yet been reported.

Induced pluripotent stem cells (iPSCs) are derived from somatic cells and can be differentiated into various cell types, providing a powerful tool for modeling human diseases in a patient-specific context. This technology allows for the study of disease mechanisms and the screening of therapeutic compounds on relevant human cells that are otherwise difficult to obtain. At present, there is no available research documenting the use of iPSC-derived models in the pre-clinical investigation of this compound.

Co-culture models involve culturing two or more different cell types together to study their interactions and the influence of the cellular microenvironment. These systems are crucial for understanding complex biological processes, such as the interplay between tumor cells and stromal or immune cells. The scientific literature currently lacks specific studies that have employed co-culture models to investigate the effects of this compound.

Ex vivo Tissue Models for Investigating Direct Tissue Responses

Ex vivo models utilize fresh tissue explants cultured outside the body in a laboratory setting. This methodology preserves the native tissue architecture and cellular heterogeneity, offering a bridge between in vitro and in vivo studies. It allows for the investigation of a compound's effect on a complex tissue system while maintaining a controlled environment. Currently, there are no published studies that have utilized ex vivo tissue models to assess the direct tissue responses to this compound.

In vivo Animal Models for Systemic Biological Activity and Mechanism Elucidation

In vivo animal models are essential for evaluating the systemic biological activity, efficacy, and mechanisms of a compound within a whole, living organism. Research has shown that this compound exhibits anti-tumor activity in animal models. nih.govjst.go.jp In one study, this compound was found to significantly inhibit tumor growth in a U2OS xenograft mouse model of osteosarcoma. nih.gov Another investigation noted that related phloroglucinol (B13840) derivatives, including Aspidin BB, significantly suppressed a two-stage carcinogenesis process on mouse skin, highlighting the potential anti-tumor promoting activity of this class of compounds in vivo. jst.go.jp

Xenograft Models for Tumor Growth Inhibition Studies (e.g., U2OS xenografts)

Xenograft models are a cornerstone in pre-clinical cancer research, providing a means to study the efficacy of potential therapeutic agents on human tumors in an in vivo environment. In the context of this compound research, xenograft models using human osteosarcoma cells, specifically the U2OS cell line, have been instrumental.

In one key study, the impact of this compound on tumor growth was evaluated using U2OS xenografts. nih.gov This model involves the subcutaneous implantation of human U2OS cancer cells into immunodeficient mice. Following tumor establishment, the administration of this compound resulted in a significant inhibition of tumor growth. nih.gov This research demonstrated that this compound could suppress the proliferation of osteosarcoma cells in a living organism. nih.gov The mechanism behind this inhibition was linked to the induction of cell cycle arrest and apoptosis, mediated through the p53/p21 and mitochondria-dependent pathways. nih.gov The compound was found to disrupt the mitochondrial membrane potential and alter the expression of key apoptosis-related proteins such as Bcl-2 and Bax, leading to the activation of caspase-9 and caspase-3 cascades. nih.gov

The findings from this U2OS xenograft study suggest that this compound holds potential as a therapeutic agent for osteosarcoma. nih.gov

Table 1: Summary of this compound Effects in U2OS Xenograft Model

| Model System | Cell Line | Key Findings | Implicated Pathways |

|---|

Murine Models for Disease Pathophysiology (e.g., experimental autoimmune encephalomyelitis, familial adenomatous polyposis models for colon tumorigenesis)

Murine models are critical for investigating the complex pathophysiology of various human diseases and for evaluating novel therapeutic interventions.

Experimental Autoimmune Encephalomyelitis (EAE): EAE is the most commonly utilized animal model for the human inflammatory demyelinating disease, multiple sclerosis (MS). immunologyresearchjournal.comnih.gov It is an autoimmune condition where the immune system attacks the central nervous system, leading to inflammation, demyelination, and axonal loss. nih.gov EAE can be induced in several species, including mice, by immunization with myelin-derived antigens, which triggers an autoimmune response. immunologyresearchjournal.comnih.gov

Familial Adenomatous Polyposis (FAP) Models: FAP is an inherited disorder characterized by the development of numerous precancerous polyps in the large intestine, carrying a nearly 100% risk of progressing to colorectal cancer if untreated. nih.govwikipedia.orgashdin.com The condition is caused by mutations in the APC (Adenomatous Polyposis Coli) gene. ashdin.commedlineplus.gov A widely used murine model that recapitulates key aspects of human FAP is the APCMin/+ mouse. nih.gov This model, which carries a mutation in the Apc gene, spontaneously develops multiple intestinal polyps, providing a valuable tool for studying colon tumorigenesis and for testing preventative agents. nih.gov

As of the current literature reviewed, there are no specific studies that have utilized the experimental autoimmune encephalomyelitis or familial adenomatous polyposis murine models to investigate the pathophysiological effects of this compound.

High-Throughput Screening (HTS) and Automated Assays for Identifying and Characterizing Biological Activities

High-Throughput Screening (HTS) is a modern drug discovery process that leverages automation to rapidly test thousands to millions of chemical compounds for a specific biological activity. nih.govnih.gov This methodology is crucial for identifying "hits"—compounds that modulate a particular biological target or pathway—from large chemical libraries. nih.gov HTS assays can be biochemical (e.g., measuring enzyme inhibition) or cell-based (e.g., assessing cell viability or reporter gene activation). nih.gov The goal of HTS is to efficiently generate pharmacological data that can guide further research and development. nih.gov

Quantitative HTS (qHTS) is an advanced approach that tests compounds at multiple concentrations in the primary screen, generating concentration-response curves for every compound in a library. nih.gov This provides richer, more reliable data, helping to eliminate false positives and false negatives that are common in traditional single-concentration screening. nih.gov The resulting data can be used to rapidly identify compounds with varying potencies and efficacies and to begin elucidating structure-activity relationships directly from the initial screen. nih.gov

While HTS and automated assays represent powerful tools for discovering and characterizing the biological activities of natural products like this compound, a review of available scientific literature did not yield specific studies detailing the use of these methods for this particular compound.

Computational and Theoretical Studies on Aspidin Pb

Molecular Docking and Ligand-Protein Interaction Analysis to Predict Target Binding

Molecular docking and ligand-protein interaction analyses are computational techniques used to predict the binding affinity and interaction modes of a small molecule (ligand) with a target protein. While these methods are widely applied in drug discovery and target identification, specific studies detailing the molecular docking of Aspidin (B1208479) PB with potential protein targets were not found in the search results. Studies on the docking of other compounds, such as Aspirin with COX-2 enzyme, were identified, illustrating the application of this method amazonaws.compeerj.combiorxiv.orgtandfonline.comrsc.org.

Molecular Dynamics Simulations to Investigate Binding Stability and Conformational Changes

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing insights into the stability of ligand-protein complexes and conformational changes upon binding. Although MD simulations are a valuable tool in computational chemistry and biology, no specific studies reporting MD simulations performed on Aspidin PB or its complexes were found in the search results. Examples of MD simulations for other molecules, such as Aspirin, were noted ncl.edu.twyukiozaki.comsci-hub.se.

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations provide detailed information about the electronic structure, properties, and reactivity of molecules. These calculations can help in understanding a compound's behavior and potential interactions. While quantum chemical calculations are a fundamental theoretical approach in chemistry, specific applications of these methods to determine the electronic properties or predict the reactivity of this compound were not identified in the search results. General discussions on quantum chemical calculations and their applications to other compounds were observed yukiozaki.comsymposia.irnist.govsemanticscholar.orgresearchgate.net.

Cheminformatics and Data Mining in this compound-Related Chemical Space

Cheminformatics involves the use of computational and informational techniques to analyze chemical data. Data mining in chemical space aims to identify patterns, relationships, and potential new compounds with desired properties. Although cheminformatics and data mining are extensively used in exploring chemical diversity and compound properties, specific studies focusing on the cheminformatics analysis or data mining within a chemical space related to this compound were not found in the search results. General information on cheminformatics and data mining in drug discovery was available u-strasbg.frneovarsity.orgrsc.orgnih.govnuv.ac.in.

Artificial Intelligence and Machine Learning Applications in Predictive Modeling for Activity and Interaction

Emerging Research Avenues and Future Academic Perspectives

Investigation of Aspidin (B1208479) PB as a Chemical Probe for Novel Biological Target Identification